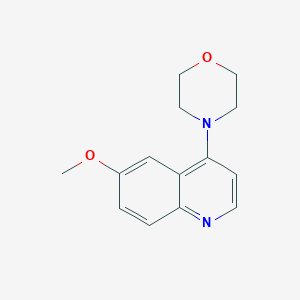

6-Methoxy-4-(morpholin-4-yl)quinoline

CAS No.: 2097868-29-4

Cat. No.: VC5589733

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097868-29-4 |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.294 |

| IUPAC Name | 4-(6-methoxyquinolin-4-yl)morpholine |

| Standard InChI | InChI=1S/C14H16N2O2/c1-17-11-2-3-13-12(10-11)14(4-5-15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3 |

| Standard InChI Key | ALIDQTXHBOCVKO-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=CN=C2C=C1)N3CCOCC3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Methoxy-4-(morpholin-4-yl)quinoline (C₁₄H₁₆N₂O₂) features a bicyclic quinoline system substituted with a methoxy group (-OCH₃) at position 6 and a morpholine ring (C₄H₈NO) at position 4. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, introduces polarity and hydrogen-bonding capacity, while the methoxy group enhances electron density within the aromatic system .

Computed Physicochemical Parameters

Key properties derived from computational analyses include:

The moderate LogP value suggests balanced lipophilicity, favoring membrane permeability, while the polar surface area indicates potential solubility in aqueous environments . The absence of hydrogen bond donors aligns with its predicted passive diffusion across biological membranes.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-Methoxy-4-(morpholin-4-yl)quinoline involves a multi-step sequence, as detailed in recent literature :

-

Quinoline Core Formation:

-

Starting Material: 4-Methoxyaniline reacts with diethyl malonate under solvent-free conditions at elevated temperatures (260°C), forming N,N’-bis-substituted malonamide via condensation .

-

Cyclization: Treatment with methane sulfonic acid at 170°C induces cyclization, yielding 6-methoxy-2,4-dihydroxyquinoline .

-

-

Chlorination:

-

Morpholine Substitution:

Reaction Conditions and Yields

Critical parameters for optimizing synthesis include:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Malonamide Formation | Diethyl malonate, 260°C | 40% |

| Cyclization | Methane sulfonic acid, 170°C | 40% |

| Chlorination | POCl₃, reflux | 70% |

| Morpholine Substitution | Morpholine, toluene, 50–55°C | 65% |

The use of POCl₃ ensures efficient chlorination, while mild temperatures during morpholine substitution minimize side reactions .

Challenges and Future Directions

Synthetic Optimization

Current yields (~40–70%) necessitate improved catalysts or alternative routes. Microwave-assisted synthesis or flow chemistry could enhance efficiency.

Biological Profiling

In vitro screening against disease-relevant targets (e.g., kinases, GPCRs) is essential to validate hypothesized activities. Structure-activity relationship (SAR) studies could refine substituent effects.

Computational Modeling

Density functional theory (DFT) calculations may predict reactivity sites, while molecular docking simulations could identify potential protein targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume